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Cat. No.: B8260325 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Org 2766, a synthetic analog of the adrenocorticotrophic hormone (ACTH) fragment ACTH(4-

9), has demonstrated neurotrophic properties and potential therapeutic benefits in preclinical

models of peripheral nerve injury. This document provides a comprehensive overview of the

reported dosages, detailed experimental protocols for in vivo studies, and a summary of the

proposed mechanisms of action for Org 2766 in promoting peripheral nerve regeneration. The

information is intended to guide researchers in designing and conducting studies to evaluate

the efficacy of this compound.

Data Presentation: Org 2766 Dosage Summary
The following table summarizes the dosages of Org 2766 used in various peripheral nerve

regeneration studies. It is crucial to note that optimal dosage may vary depending on the

animal model, type and severity of nerve injury, and the specific research question.
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Animal
Model

Nerve Injury
Model

Org 2766
Dosage

Administrat
ion Route

Frequency
Key
Findings

Rat
Sciatic Nerve

Crush
10 µ g/rat

Subcutaneou

s (s.c.)

Every 48

hours

Increased the

number of

myelinated

axons and

facilitated

recovery of

sensorimotor

function.[1]

The

beneficial

effects were

dependent on

the type of

crush injury,

suggesting a

role for

preserved

endoneurial

tubes.[1]

Rat
Sciatic Nerve

Crush
10 µg/kg

Intraperitonea

l (i.p.)

Every 48

hours

Improved

qualitative

and

quantitative

aspects of

motor nerve

regeneration,

including

increased

contractile

strength and

better motor

unit

performance.

[2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/1316279/
https://pubmed.ncbi.nlm.nih.gov/1316279/
https://pubmed.ncbi.nlm.nih.gov/2856805/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8260325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rat
Facial Nerve

Crush
75 µg/kg Not Specified

Every 48

hours

Reduced the

perineuronal

microglial

reaction

following

nerve injury.

[3]

Rat
Acrylamide

Neuropathy
Not Specified Not Specified Not Specified

Improved

recovery from

the

neuropathy,

suggesting a

therapeutic

potential in

toxic

neuropathies.

[4]

Human Diabetic

Polyneuropat

hy

0.1, 0.4, 2, or

5 mg/day

Subcutaneou

s (s.c.)

Daily A clinical trial

showed some

improvement

s in thermal

discrimination

thresholds

and

paraesthesia

scores at

specific

dosages and

time points,

but overall,

the study

concluded

that Org 2766

was not

effective in

treating
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diabetic

polyneuropat

hy.

Human Autism
20 mg/day or

40 mg/day
Not Specified Daily

Clinical trials

in autistic

children

reported

some

behavioral

improvement

s, including

reduced

stereotypic

behavior and

increased

social

interaction.[5]

[6][7]

However, a

larger study

did not find

significant

improvement

s in social

and

communicativ

e behavior at

a group level.

[8]

Experimental Protocols
Sciatic Nerve Crush Injury Model in Rats
This protocol describes a common in vivo model to assess the neuroregenerative effects of Org

2766.
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Materials:

Wistar or Sprague-Dawley rats (female rats are often used)[1][9]

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

Surgical instruments (scalpel, scissors, forceps)

Fine hemostatic forceps or non-serrated clamps for crushing

Sutures

Org 2766 solution (for injection)

Vehicle control (e.g., saline)

Procedure:

Anesthesia and Surgical Preparation:

Anesthetize the rat using an approved protocol.

Shave and disinfect the surgical area on the lateral aspect of the thigh.

Sciatic Nerve Exposure:

Make a small incision through the skin and biceps femoris muscle to expose the sciatic

nerve.

Nerve Crush:

Carefully isolate the sciatic nerve from surrounding tissue.

Using fine hemostatic forceps, apply a consistent and reproducible crush to the nerve at a

defined location (e.g., mid-thigh). The duration of the crush should be standardized (e.g.,

30 seconds). Some studies have noted that the type of forceps (e.g., grooved vs. cross-

hatched jaws) can influence the outcome and the effect of Org 2766.[1]

Treatment Administration:
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Administer the first dose of Org 2766 or vehicle control immediately after the crush injury

via subcutaneous or intraperitoneal injection. Subsequent doses are typically given every

48 hours.[1][2]

Wound Closure and Post-operative Care:

Suture the muscle and skin layers.

Provide appropriate post-operative analgesia and monitor the animal for signs of distress.

Functional Assessment of Nerve Regeneration
Functional recovery is a critical endpoint in peripheral nerve regeneration studies.

a. Walking Track Analysis:

Principle: This method assesses motor function by analyzing the animal's gait.

Procedure:

Coat the hind paws of the rat with non-toxic ink.

Allow the rat to walk down a narrow track lined with paper.

Analyze the footprints to calculate the Sciatic Functional Index (SFI), which is a

quantitative measure of nerve function based on parameters like print length, toe spread,

and intermediate toe spread.

b. Sensory Function Assessment:

Principle: This evaluates the recovery of sensory perception in the denervated area.

Procedure (Hot Air Stimulation):

Apply a controlled stream of hot air to the sole of the foot.

Measure the latency of the foot withdrawal reflex. A shorter latency indicates better

sensory recovery.[1]
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Procedure (von Frey Filaments):

Apply calibrated von Frey filaments to the plantar surface of the hind paw.

Determine the mechanical withdrawal threshold. An increased threshold indicates sensory

loss.

Histological and Morphometric Analysis
Histological examination of the regenerated nerve provides quantitative data on the extent of

axonal regrowth and myelination.

Procedure:

At a predetermined time point post-injury (e.g., 14-21 days), euthanize the animal and

harvest the sciatic nerve.

Fix, embed, and section the nerve distal to the crush site.

Stain the sections with markers for myelin (e.g., Luxol Fast Blue) and axons (e.g.,

neurofilament stains).

Perform morphometric analysis using light or electron microscopy to quantify:

Number of myelinated axons.[1]

Axon diameter.

Myelin sheath thickness.

G-ratio (axon diameter / myelinated fiber diameter).

Signaling Pathways and Mechanism of Action
The precise signaling pathways through which Org 2766 exerts its neurotrophic effects are not

fully elucidated. However, existing research suggests several potential mechanisms. As an

ACTH(4-9) analog, it is believed to interact with melanocortin receptors, which are known to be

involved in neuroprotection and immunomodulation.
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Proposed Mechanisms of Action:

Neurotrophic Support: Org 2766 may directly support the survival and growth of injured

neurons.

Modulation of Glial Response: Studies have shown that Org 2766 can reduce the activation

and proliferation of microglia in the vicinity of injured motor neurons, which may create a

more permissive environment for regeneration.[3]

Interaction with Endoneurial Environment: The efficacy of Org 2766 appears to be dependent

on the integrity of the endoneurial tubes and the presence of Schwann cells, suggesting that

it may act by enhancing the supportive role of these structures.[1]

NMDA Receptor Modulation: There is some evidence to suggest that Org 2766 may exert its

effects on neural recovery by modulating NMDA receptor activity.

Below is a diagram illustrating the proposed logical relationships in the mechanism of action of

Org 2766.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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